molecular formula C16H14O2 B1524694 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene CAS No. 281191-53-5

2-(Benzyloxy)-4-ethynyl-1-methoxybenzene

Cat. No. B1524694
CAS RN: 281191-53-5
M. Wt: 238.28 g/mol
InChI Key: NGNXRSDHNXHQBD-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-ethynyl-1-methoxybenzene, otherwise known as 2-BEM, is a chemical compound that has been researched for its potential applications in various scientific fields.

Scientific Research Applications

Synthesis of Novel Chalcones

Chalcones are a group of organic compounds with diverse pharmacological activities. “2-(Benzyloxy)-4-ethynyl-1-methoxybenzene” can serve as a precursor in the synthesis of novel chalcone derivatives. These derivatives are synthesized by coupling with aromatic substituted aldehydes and have shown potential in pharmaceutical and medicinal chemistry due to their antimicrobial properties .

Antimicrobial Activity

The synthesized chalcone derivatives from “2-(Benzyloxy)-4-ethynyl-1-methoxybenzene” can be screened for antimicrobial activity. They are tested against various bacterial strains using methods like agar diffusion, and their effectiveness is compared to standard antibiotics. This application is crucial in the development of new antibacterial agents .

Antioxidant Properties

Chalcone compounds derived from “2-(Benzyloxy)-4-ethynyl-1-methoxybenzene” can also be evaluated for their antioxidant activity. The in-vitro antioxidant activity can be assessed using models like Diphenyl Picryl Hydrazine (DPPH), with ascorbic acid as a standard. This research is significant for identifying compounds that can neutralize free radicals and prevent oxidative stress-related diseases .

Chemical Synthesis of Polypeptides

This compound is used in the chemical synthesis of sequential polypeptides. Polypeptides have various applications in biological research and pharmaceuticals, and the ability to synthesize them in a controlled manner is valuable for studying protein functions and developing therapeutic agents .

Preparation of Multidentate Chelating Ligands

“2-(Benzyloxy)-4-ethynyl-1-methoxybenzene” is utilized as a reagent in the synthesis of multidentate chelating ligands. These ligands have applications in coordination chemistry, where they form complexes with metal ions. Such complexes are important in catalysis, environmental remediation, and materials science .

Pharmaceutical Intermediate

The compound acts as an intermediate in pharmaceutical research. It is involved in the synthesis of various pharmaceutical agents, playing a role in the development of new drugs and therapies. Its role as an intermediate is critical for the progression from research to practical applications in medicine .

properties

IUPAC Name

4-ethynyl-1-methoxy-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-3-13-9-10-15(17-2)16(11-13)18-12-14-7-5-4-6-8-14/h1,4-11H,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNXRSDHNXHQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#C)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698892
Record name 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-ethynyl-1-methoxybenzene

CAS RN

281191-53-5
Record name 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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